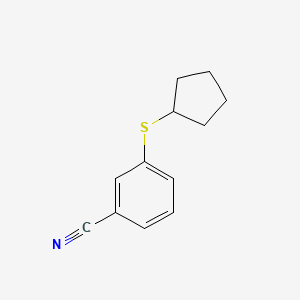

3-Cyclopentylsulfanylbenzonitrile

Description

Properties

IUPAC Name |

3-cyclopentylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADMBURPTBJGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylsulfanylbenzonitrile typically involves the introduction of the cyclopentylsulfanyl group to a benzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable cyclopentylthiol is reacted with a halogenated benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylsulfanylbenzonitrile can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).

Major Products Formed

Oxidation: Cyclopentylsulfinylbenzonitrile, Cyclopentylsulfonylbenzonitrile.

Reduction: 3-Cyclopentylsulfanylbenzylamine.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

3-Cyclopentylsulfanylbenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopentylsulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the context of its use and the specific biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Cyclopentylsulfanylbenzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, substituent effects, and biological activity.

Table 1: Structural and Physicochemical Comparison

*Estimated using fragment-based methods due to lack of experimental data.

Key Findings:

Substituent Effects on Lipophilicity :

- The cyclopentylsulfanyl group in this compound contributes to higher lipophilicity (logP ~3.2) compared to the ketone-containing 3-Cyclopentyl-3-oxopropanenitrile (logP ~1.5). This difference may enhance membrane permeability but reduce aqueous solubility .

- The fluorophenyl and cyclopropylmethyl groups in the oxalate derivative balance lipophilicity and polarity, enabling better solubility than this compound while retaining target affinity.

Biological Activity and Selectivity: The oxalate derivative in exhibits high selectivity for serotonin receptors due to its fluorophenyl and aminoalkyl substituents, which enable hydrogen bonding and π-π interactions . 3-Cyclopentyl-3-oxopropanenitrile’s ketone group enhances electrophilicity, making it reactive in nucleophilic environments, a property less pronounced in sulfur-containing analogs .

Synthetic Accessibility :

- This compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-fluorobenzonitrile and cyclopentylthiol. This route is simpler than the multi-step synthesis required for the oxalate derivative in , which involves chiral resolution and oxalate salt formation .

Research Implications

- Drug Design : The cyclopentylsulfanyl group offers a balance between lipophilicity and steric bulk, making it suitable for central nervous system (CNS) targets where blood-brain barrier penetration is critical. However, its lower polarity may necessitate formulation optimization.

- Limitations : Direct comparative studies between this compound and its analogs are scarce, highlighting a need for targeted pharmacological profiling.

Biological Activity

3-Cyclopentylsulfanylbenzonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C13H13S

- Molecular Weight : 217.31 g/mol

- CAS Number : 1598364-22-7

The compound features a cyclopentyl group and a sulfanyl (thioether) moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the biosynthesis of important biomolecules.

- Receptor Modulation : It may act on various receptors, altering signaling pathways that regulate cellular functions.

These interactions suggest that this compound could have applications in treating diseases where these pathways are dysregulated.

In Vitro Studies

In vitro studies have demonstrated several biological activities of this compound:

- Antimicrobial Activity : Preliminary tests indicate effectiveness against certain bacterial strains, including Staphylococcus aureus.

- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | BenchChem |

| Cytotoxicity | Inhibits cancer cell proliferation | BenchChem |

| Enzyme Inhibition | Potential modulation of metabolic enzymes | BenchChem |

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that it may offer a novel approach to cancer treatment through targeted therapy.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound. Tests against various bacterial strains revealed that it exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This finding positions the compound as a potential candidate for developing new antibiotics.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.

- Formulation Development : Exploring delivery methods that enhance bioavailability and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.